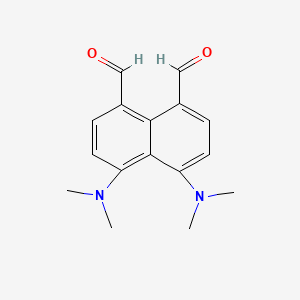
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzimidazole ring, which is a fused bicyclic ring system consisting of benzene and imidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of appropriate benzimidazole derivatives with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (5-hydroxy-3-oxido-4-oxo-4H-benzimidazol-2-yl)-, methyl ester
- Carbamic acid, (6-hydroxy-4-oxido-5-oxo-5H-benzimidazol-2-yl)-, ethyl ester
- Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, propyl ester
Uniqueness
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
| 135146-00-8 | |
Molekularformel |
C9H8N3O5- |
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
methyl N-(5-hydroxy-1-oxido-6-oxo-5H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H8N3O5/c1-17-9(15)11-8-10-4-2-6(13)7(14)3-5(4)12(8)16/h2-3,6,13H,1H3,(H,10,11,15)/q-1 |
InChI-Schlüssel |
FQDKQNUETRQNGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=CC(C(=O)C=C2N1[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/no-structure.png)
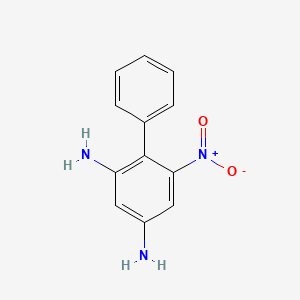
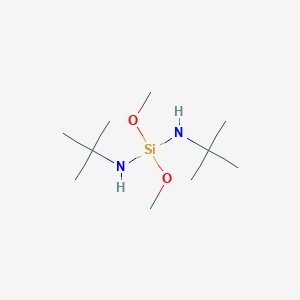
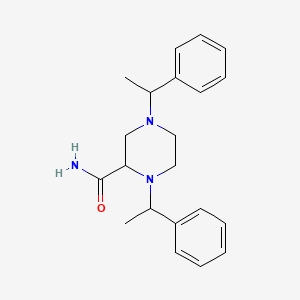
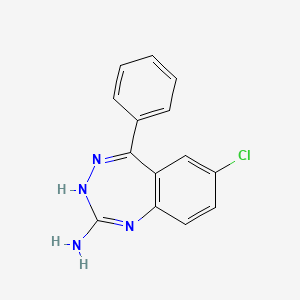
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
